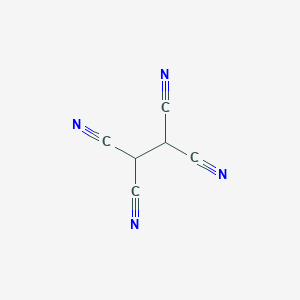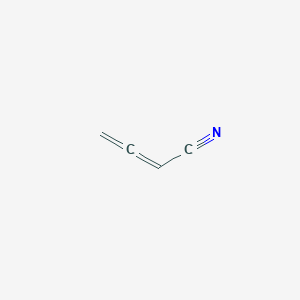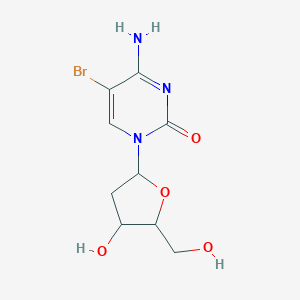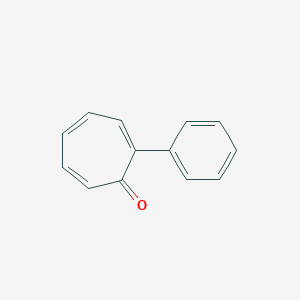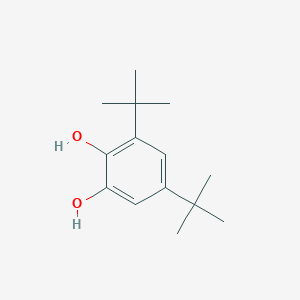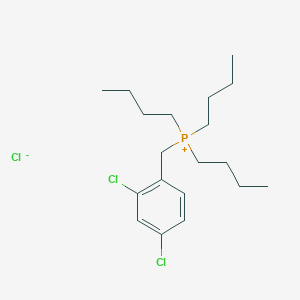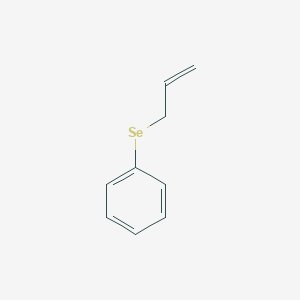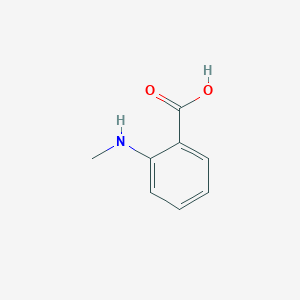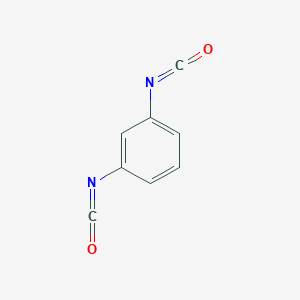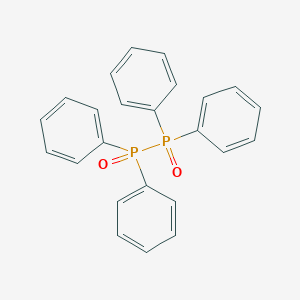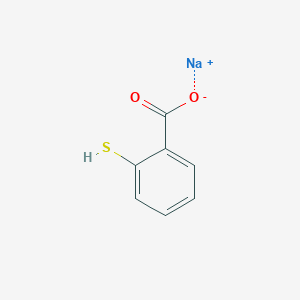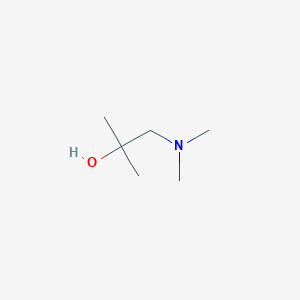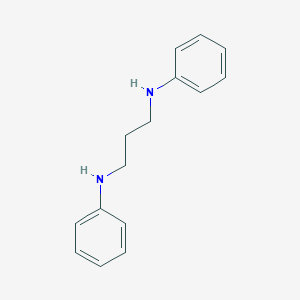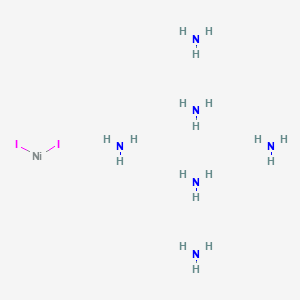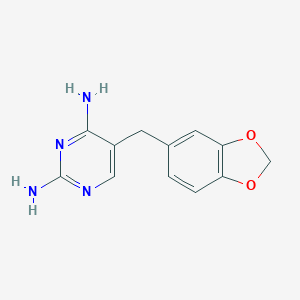
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDD and has a molecular formula of C13H12N4O2.
Aplicaciones Científicas De Investigación
PDD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, PDD has shown promising results as a potential anticancer agent. In material science, PDD has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, PDD has been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of PDD is not fully understood. However, studies have shown that PDD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
PDD has been shown to have both biochemical and physiological effects. In biochemical studies, PDD has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In physiological studies, PDD has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PDD in lab experiments is its high purity and stability. PDD is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PDD. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of PDD to improve its efficacy and reducing its toxicity. Another direction is to explore its potential applications in material science and analytical chemistry. PDD could be used as a building block for the synthesis of new fluorescent polymers or as a fluorescent probe for the detection of other molecules. Overall, PDD has shown great potential for various research applications and warrants further investigation.
Métodos De Síntesis
The synthesis of PDD involves the reaction of 5-(1,3-benzodioxol-5-ylmethyl)-2-nitroaniline with hydrazine hydrate in ethanol. The resulting product is then treated with hydrochloric acid to obtain PDD. This synthesis method has been optimized to achieve a high yield of PDD with a purity of over 95%.
Propiedades
Número CAS |
13932-40-6 |
|---|---|
Nombre del producto |
2,4-Pyrimidinediamine, 5-(1,3-benzodioxol-5-ylmethyl)- |
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12N4O2/c13-11-8(5-15-12(14)16-11)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16) |
Clave InChI |
YBIRDHJXPIORJB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC3=CN=C(N=C3N)N |
Otros números CAS |
13932-40-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



